Product packaging for Diethyl (4-iodobenzoyl)phosphonate(Cat. No.:CAS No. 156017-40-2)

Diethyl (4-iodobenzoyl)phosphonate

Cat. No.: B129540
CAS No.: 156017-40-2
M. Wt: 368.1 g/mol
InChI Key: DBYWSHOXFRUBFP-UHFFFAOYSA-N
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Description

Diethyl (4-Iodobenzoyl)phosphonate (CAS 156017-40-2) is a chemical compound with the molecular formula C 11 H 14 IO 4 P and a molecular weight of 368.11 g/mol . This structure features a phosphonate group directly attached to a carbonyl carbon, differentiating it from the more commonly documented analog Diethyl (4-iodobenzyl)phosphonate. As a benzoylphosphonate ester, it is a valuable building block in synthetic organic chemistry, particularly for developing novel molecular structures. The primary research value of this compound lies in its potential application in Horner-Wadsworth-Emmons (HWE) reactions. Unlike its benzyl counterpart, which is widely used to generate alkenes , the benzoylphosphonate variant is typically employed to synthesize α,β-unsaturated ketones and other carbonyl-containing compounds. These reactions are fundamental in constructing complex molecules for pharmaceutical research and materials science. The iodine substituent on the aromatic ring offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling researchers to create a diverse array of derivatives from a single precursor. Specific information on the physical properties, such as boiling point, density, and recommended storage conditions for this exact compound, is not currently available in the searched sources and should be confirmed with the analytical certificate of analysis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14IO4P B129540 Diethyl (4-iodobenzoyl)phosphonate CAS No. 156017-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxyphosphoryl-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IO4P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYWSHOXFRUBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)C1=CC=C(C=C1)I)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646849
Record name Diethyl (4-iodobenzoyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156017-40-2
Record name Diethyl (4-iodobenzoyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Substituted Arylphosphonates and Potential Routes to Diethyl 4 Iodobenzoyl Phosphonate

General Strategies for Phosphonate (B1237965) Ester Formation

The synthesis of phosphonate esters is a cornerstone of organophosphorus chemistry, with several robust methods available for the formation of the carbon-phosphorus (C-P) bond. These strategies can be broadly categorized into classical nucleophilic substitution reactions and modern transition-metal-catalyzed cross-coupling reactions.

The Michaelis-Arbuzov reaction, commonly known as the Arbuzov reaction, is a widely utilized method for synthesizing phosphonates. wikipedia.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgchinesechemsoc.org The mechanism proceeds via the SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate ester. wikipedia.org

The general form of the Arbuzov reaction is as follows: P(OR)₃ + R'X → R'P(O)(OR)₂ + RX

While classically applied to alkyl halides, the Arbuzov reaction's scope can be extended. For instance, acyl halides can react with trialkyl phosphites to form acylphosphonates. However, the reaction with aryl halides is generally not feasible due to the lower reactivity of the sp²-hybridized carbon of the aryl halide toward nucleophilic attack. The reaction often requires elevated temperatures, typically between 120°C and 160°C. wikipedia.org Recent advancements have explored radical alternatives to the traditional Arbuzov reaction to overcome some of its limitations, such as the need for high temperatures and its primary applicability to primary alkyl halides. chinesechemsoc.org

To address the limitations of classical methods for forming C(sp²)-P bonds, transition-metal-catalyzed cross-coupling reactions have become indispensable. The Hirao reaction, first reported by Toshikazu Hirao in the early 1980s, is a prominent example of a palladium-catalyzed cross-coupling of aryl or vinyl halides with dialkyl phosphites to produce aryl or vinyl phosphonates. nih.govwikipedia.org This reaction has established itself as a key method for C-P bond formation. nih.gov

The general scheme for the Hirao reaction is: Ar-X + HP(O)(OR)₂ + Base --[Pd catalyst]--> Ar-P(O)(OR)₂

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the dialkyl phosphite and subsequent reductive elimination to afford the aryl phosphonate and regenerate the active catalyst. wikipedia.org A variety of palladium sources can be used, including Pd(PPh₃)₄ and Pd(OAc)₂. wikipedia.orgnih.gov The reaction conditions, such as the choice of ligand, base, and solvent, can be optimized to improve yields and broaden the substrate scope. For example, the use of Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand has been shown to alleviate some limitations in catalyst loading and substrate reactivity. nih.gov Solvents commonly used include toluene (B28343), acetonitrile, and DMF. nih.gov

Table 1: Comparison of Arbuzov and Hirao Reactions for Phosphonate Synthesis

Feature Arbuzov Reaction Hirao Reaction
Phosphorus Reagent Trialkyl phosphite Dialkyl phosphite
Substrate Primarily alkyl halides Aryl/vinyl halides
Mechanism SN2 nucleophilic substitution Palladium-catalyzed cross-coupling
Catalyst Typically uncatalyzed (thermal) Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
Key Advantage Good for alkylphosphonates Efficient for aryl- and vinylphosphonates
Limitation Ineffective for aryl halides Requires a catalyst, which can be costly

Synthetic Approaches to Iodinated Arylphosphonates

Iodinated arylphosphonates are valuable synthetic intermediates. The presence of the iodine atom allows for further functionalization through various coupling reactions.

The synthesis of Diethyl (4-iodobenzyl)phosphonate is well-established and typically proceeds via the Arbuzov reaction. The starting material is 4-iodobenzyl halide (e.g., 4-iodobenzyl bromide). This benzylic halide is sufficiently reactive to undergo nucleophilic substitution with a trialkyl phosphite, such as triethyl phosphite.

A typical procedure involves heating 4-iodobenzyl bromide with triethyl phosphite. chembk.com The reaction can also be facilitated using a catalytic system like KI/K₂CO₃ in a benign solvent such as PEG-400 at room temperature, which represents a greener approach. frontiersin.org The reaction mechanism in this case likely involves an initial Finkelstein reaction to form the more reactive 4-iodobenzyl iodide in situ, followed by the Arbuzov-type reaction with diethyl phosphite. frontiersin.org

Table 2: Reported Synthetic Routes to Diethyl (4-Iodobenzyl)phosphonate

Starting Material Reagent Conditions Reference
4-Iodobenzyl bromide Triethyl phosphite Heating chembk.com
4-Bromobenzyl alcohol Triethyl phosphite 120°C, 24h, neat chemicalbook.com
4-Chlorobenzyl chloride Diethyl phosphite, K₂CO₃, KI PEG-400, Room Temp, 6h frontiersin.org
4-Iodobenzyl alcohol Triethyl phosphite, ZnI₂ One-flask procedure acs.org

Hypothetical Synthetic Routes to Diethyl (4-Iodobenzoyl)phosphonate (inferred from benzoyl halide or other carbonyl precursors)

Direct, documented syntheses of this compound are not prevalent in the literature. However, its synthesis can be hypothetically approached by adapting established reactions for acylphosphonates.

Route A: Arbuzov-type reaction with 4-Iodobenzoyl Halide

A plausible route involves the reaction of a 4-iodobenzoyl halide (e.g., 4-iodobenzoyl chloride or bromide) with triethyl phosphite. Acyl halides are generally more reactive than alkyl halides in Arbuzov-type reactions. The reaction would proceed via nucleophilic attack of the phosphite on the carbonyl carbon, followed by rearrangement and dealkylation to yield the target acylphosphonate.

Reaction: 4-Iodobenzoyl chloride + Triethyl phosphite → this compound + Ethyl chloride

Rationale: This is a direct extension of the Arbuzov reaction to an acyl halide. The high reactivity of the acyl halide should facilitate the reaction, potentially at lower temperatures than required for alkyl halides.

Route B: Hirao-type reaction with 4-Iodobenzoyl Halide

Another hypothetical approach could adapt the Hirao reaction. While typically used for aryl halides, modifications could potentially allow for the coupling of an acyl halide with diethyl phosphite. This would involve a palladium catalyst and a suitable base.

Reaction: 4-Iodobenzoyl chloride + Diethyl phosphite + Base --[Pd catalyst]--> this compound

Rationale: Palladium catalysis is a powerful tool for C-P bond formation. Although less common for acyl halides in this specific context, related palladium-catalyzed carbonylations are known, suggesting the feasibility of such a transformation under carefully optimized conditions.

Route C: Oxidation of a precursor phosphonate

A multi-step synthesis could also be envisioned. This would involve the synthesis of an intermediate, Diethyl (4-iodobenzyl)phosphonate, using established methods (see 2.2.1), followed by oxidation of the benzylic methylene (B1212753) group to a carbonyl group.

Step 1: 4-Iodobenzyl bromide + Triethyl phosphite → Diethyl (4-iodobenzyl)phosphonate

Step 2: Diethyl (4-iodobenzyl)phosphonate --[Oxidizing Agent]--> this compound

Rationale: This pathway leverages a well-known starting material. The key challenge would be the selective oxidation of the benzylic C-H bonds to a ketone without affecting the phosphonate group or the aryl iodide. Suitable oxidizing agents might include potassium permanganate (B83412) or chromium-based reagents, although milder, more selective modern oxidation methods would be preferable.

Green Chemistry Principles in Phosphonate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com In the context of phosphonate synthesis, there is a growing emphasis on developing more environmentally benign methods. sciencedaily.comrsc.org

Key green chemistry approaches in phosphonate synthesis include:

Use of Greener Solvents: Replacing volatile and toxic organic solvents like toluene or DMF with greener alternatives such as water or polyethylene (B3416737) glycol (PEG). frontiersin.orgrsc.org

Catalysis: Employing catalysts to enable reactions under milder conditions and with higher atom economy. This includes using more efficient and recyclable catalysts, and exploring metal-free catalytic systems. rsc.orgmdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound assistance, which can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent where possible, which simplifies workup procedures and reduces waste. nih.gov

Recent research highlights the development of feasible green chemistry methods for synthesizing phosphonates. sciencedaily.combiofueldaily.com However, challenges remain, particularly concerning the efficient recovery and recycling of phosphorus, which is itself a critical raw material. sciencedaily.combioengineer.org

Environmentally Benign Reaction Conditions (e.g., solvent-free, microwave-assisted, ultrasound-promoted syntheses)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in phosphonate chemistry, offering significant advantages over conventional heating methods. nih.gov The rapid and uniform heating provided by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.gov For the synthesis of arylphosphonates, microwave-assisted Hirao and Michaelis-Arbuzov reactions have been shown to be highly efficient. nih.gov In the context of this compound, a microwave-assisted Michaelis-Arbuzov reaction between 4-iodobenzoyl chloride and triethyl phosphite could potentially offer a much faster and more energy-efficient route compared to traditional thermal methods.

Ultrasound irradiation is another green technique that has found application in phosphonate synthesis. Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation, which can promote mass transfer and activate reacting species. Ultrasound has been successfully used to promote the synthesis of various organophosphorus compounds, and its application to the synthesis of acylphosphonates like this compound could lead to milder reaction conditions and improved efficiency.

Solvent-free, or solid-phase, reaction conditions represent another significant step towards greener synthesis. By eliminating the need for often toxic and volatile organic solvents, these methods reduce waste and simplify product purification. The synthesis of α-hydroxyphosphonates has been successfully carried out under solvent-free conditions, suggesting the potential for similar approaches in the synthesis of acylphosphonates.

A hypothetical environmentally benign synthesis of this compound is presented below, integrating microwave irradiation and solvent-free conditions.

Interactive Data Table: Potential Microwave-Assisted Synthesis of this compound

ParameterConditionRationale
Reactant 1 4-Iodobenzoyl chloridePrecursor acyl chloride
Reactant 2 Triethyl phosphitePhosphorus source
Solvent Solvent-free or minimal high-boiling point solvent (e.g., DMF)Reduces waste and environmental impact
Energy Source Microwave IrradiationAccelerates reaction rate and improves energy efficiency nih.gov
Temperature 80-120 °COptimized for efficient reaction while minimizing side products
Reaction Time 5-20 minutesSignificant reduction compared to conventional heating
Catalyst None (for Michaelis-Arbuzov) or a green catalystSimplifies purification and reduces metal waste

Development and Application of Green Catalytic Systems

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In phosphonate synthesis, research has focused on replacing traditional stoichiometric reagents with catalytic systems that are not only highly active but also environmentally benign.

Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are widely used for the formation of C-P bonds in arylphosphonates. nih.gov Greener variations of these reactions have been developed using "ligand-free" palladium catalysts or employing water as a solvent. nih.gov While the Michaelis-Arbuzov reaction for acylphosphonate synthesis does not typically require a metal catalyst, the principles of green catalysis can be applied to the synthesis of the precursors or to alternative synthetic routes.

Copper-based catalysts have also shown promise in phosphonate synthesis. These catalysts are generally less expensive and less toxic than their palladium counterparts. Copper-catalyzed reactions often proceed under milder conditions and can exhibit high selectivity.

Furthermore, the use of biocatalysts and organocatalysts is gaining traction in phosphonate chemistry. These catalysts offer the advantages of high specificity, mild reaction conditions, and reduced environmental impact. For instance, enzyme-catalyzed reactions can lead to the stereoselective synthesis of chiral phosphonates.

The following table summarizes some green catalytic systems that could be relevant to the synthesis of substituted arylphosphonates.

Interactive Data Table: Green Catalytic Systems in Arylphosphonate Synthesis

Catalyst SystemReaction TypeAdvantagesPotential Application for this compound Synthesis
"Ligand-free" PalladiumHirao ReactionReduced cost and simplified purification nih.govSynthesis of arylphosphonate precursors
Copper-based catalystsCross-couplingLower cost and toxicity compared to palladiumAlternative routes to the arylphosphonate core
OrganocatalystsVariousMetal-free, often biodegradableAsymmetric synthesis of related chiral phosphonates
BiocatalystsEnantioselective reactionsHigh selectivity, mild conditionsSynthesis of chiral analogs

Advanced Synthetic Techniques and High-Throughput Methodologies in Phosphonate Chemistry

In addition to greener reaction conditions and catalysts, the field of phosphonate chemistry has benefited from the adoption of advanced synthetic techniques. High-throughput screening (HTS) methodologies, for example, allow for the rapid optimization of reaction conditions by performing numerous reactions in parallel on a small scale. This approach can significantly accelerate the discovery of new synthetic routes and the identification of optimal catalysts and reaction parameters. The application of HTS to the synthesis of this compound could enable the rapid screening of various solvents, catalysts, and temperature profiles to identify the most efficient and sustainable synthetic protocol.

Flow chemistry is another advanced technique that offers several advantages over traditional batch processing. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. The synthesis of phosphonates in flow reactors can lead to higher yields, shorter reaction times, and easier scalability.

The integration of these advanced techniques with green chemistry principles holds the key to developing truly sustainable and efficient methods for the synthesis of this compound and other valuable organophosphorus compounds.

Chemical Reactivity and Mechanistic Pathways Involving Arylphosphonates with Iodinated Substituents

Olefination Reactions Utilizing Phosphonate (B1237965) Reagents

The phosphonate group is a key functional group for the synthesis of alkenes through olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with a high degree of stereoselectivity. numberanalytics.comnrochemistry.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. wikipedia.orgslideshare.net Diethyl (4-iodobenzyl)phosphonate serves as a valuable reagent in HWE reactions for the synthesis of iodinated stilbene (B7821643) derivatives and other vinyl compounds.

The general scope of the HWE reaction using diethyl (4-iodobenzyl)phosphonate is broad, allowing for the formation of C=C bonds with a variety of carbonyl compounds. nih.govwiley-vch.de The phosphonate carbanion, generated by treating the phosphonate with a base, is more nucleophilic and less basic than the corresponding Wittig ylides, which often leads to milder reaction conditions and broader substrate compatibility. wikipedia.org A significant advantage of the HWE reaction is the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.orgalfa-chemistry.com

However, certain limitations exist. While the HWE reaction generally favors the formation of the (E)-alkene, achieving high stereoselectivity can be challenging and is influenced by several factors. nrochemistry.comwikipedia.org The reactivity of the carbonyl compound also plays a role; hindered ketones may react sluggishly. nih.gov

A notable application of diethyl (4-iodobenzyl)phosphonate in the HWE reaction is the synthesis of stilbene analogues. For instance, the reaction of diethyl (4-iodobenzyl)phosphonate with various benzaldehydes can produce a range of substituted stilbenes. nih.gov These iodinated stilbenes are valuable intermediates for further functionalization through cross-coupling reactions.

The stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction, specifically the ratio of (E)- to (Z)-alkenes, is influenced by a combination of factors. wikipedia.orgyoutube.com Understanding and controlling these factors is crucial for achieving the desired stereoselectivity in the synthesis of alkenes.

The key factors that govern the stereochemistry of the HWE reaction are:

Base: The choice of base can significantly impact the E/Z ratio. Stronger, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) can favor the formation of the (Z)-alkene, particularly in the Still-Gennari modification. wikipedia.orgyoutube.com Weaker bases or those that can form stable complexes with the phosphonate carbanion may lead to higher (E)-selectivity. acs.org

Solvent: The polarity and coordinating ability of the solvent play a crucial role. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used. alfa-chemistry.com The solvent can influence the aggregation state of the phosphonate carbanion and the stability of the reaction intermediates. youtube.com

Temperature: Lower reaction temperatures, often around -78 °C, generally enhance stereoselectivity by favoring kinetic control. youtube.comacs.org At higher temperatures, equilibration of intermediates can occur, leading to a mixture of stereoisomers. wikipedia.org

Additives: The addition of certain salts, such as lithium chloride (LiCl) or lithium bromide (LiBr), can influence the stereochemical outcome. nrochemistry.com These additives can modify the aggregation state of the phosphonate carbanion and the transition state geometry. Crown ethers, like 18-crown-6, are often used in conjunction with potassium bases to sequester the cation and promote the formation of a "naked" anion, which can lead to higher (Z)-selectivity. wikipedia.org

Phosphonate Structure: The structure of the phosphonate itself is a critical determinant of stereoselectivity. numberanalytics.comalfa-chemistry.com Electron-withdrawing groups on the phosphonate, as seen in the Still-Gennari modification which utilizes trifluoroethyl phosphonates, accelerate the elimination step and favor the formation of (Z)-alkenes. nrochemistry.comwikipedia.orgnih.gov The steric bulk of the ester groups on the phosphorus atom can also influence the approach of the carbanion to the carbonyl compound. alfa-chemistry.comnih.gov

The interplay of these factors determines whether the reaction proceeds under kinetic or thermodynamic control, ultimately dictating the final E/Z ratio of the alkene product.

Nucleophilic Substitution Reactions with Arylphosphonate Carbanions

The carbanion generated from diethyl (4-iodobenzyl)phosphonate can also participate in nucleophilic substitution reactions, offering a pathway to functionalize various electrophilic substrates.

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic and heteroaromatic systems. numberanalytics.comlibretexts.org The carbanion derived from diethyl (4-iodobenzyl)phosphonate and its analogs can act as a potent nucleophile in SNAr reactions, enabling the direct introduction of a phosphonate-containing moiety onto heterocyclic scaffolds. researchgate.net

This approach is particularly useful for the synthesis of functionalized heterocycles, which are prevalent in medicinal chemistry and materials science. researchgate.netnih.gov The reaction typically involves the displacement of a leaving group, such as a halide, from an activated heterocyclic ring by the phosphonate carbanion. The presence of electron-withdrawing groups on the heterocycle is generally required to facilitate the reaction. libretexts.orgpressbooks.pub

The successful generation and subsequent reaction of the arylphosphonate carbanion are critical for efficient SNAr reactions. researchgate.net Several parameters must be carefully optimized to achieve high yields and selectivity.

Key Optimization Parameters:

ParameterConsiderations
Base The choice of base is crucial for the deprotonation of the phosphonate to form the carbanion. Common bases include sodium hydride (NaH) and sodium bis(trimethylsilyl)amide (NaHMDS). researchgate.net The strength and steric bulk of the base can influence the efficiency of carbanion formation and prevent undesired side reactions.
Solvent Polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are typically employed. numberanalytics.com These solvents effectively solvate the cation of the base and the resulting carbanion, facilitating the reaction.
Temperature The reaction temperature can significantly impact the rate and selectivity of the SNAr reaction. numberanalytics.com While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier.
Substrate The electronic nature of the heterocyclic substrate is a key factor. The presence of strong electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack. libretexts.org

Mechanistic Considerations:

The SNAr reaction proceeds through a two-step addition-elimination mechanism. numberanalytics.comslideshare.net

Nucleophilic Attack: The phosphonate carbanion attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgslideshare.net

Leaving Group Departure: The leaving group is then expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substitution product.

Metal-Catalyzed Transformations of Iodinated Arylphosphonates

The carbon-iodine bond in diethyl (4-iodobenzoyl)phosphonate and related compounds provides a reactive site for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Common Metal-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester. nih.gov It is a versatile method for forming carbon-carbon bonds and can be used to synthesize biaryl compounds or to introduce alkyl or vinyl groups. nih.govuliege.be

Heck Reaction: The Heck reaction is a palladium-catalyzed process that couples the aryl iodide with an alkene. organic-chemistry.orgyoutube.com This reaction is particularly useful for the synthesis of substituted alkenes and is known for its high stereoselectivity, typically favoring the trans isomer. organic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, which are important building blocks in various fields. youtube.comyoutube.com The reactivity of the aryl halide in Sonogashira coupling generally follows the trend: I > OTf > Br > Cl. youtube.com

Other Couplings: Other metal-catalyzed cross-coupling reactions, such as Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents), can also be employed to functionalize the aryl iodide moiety. uliege.be Copper-catalyzed cross-coupling reactions have also been developed for the synthesis of aryldifluoromethylphosphonates. rsc.org

Intramolecular Heck Cyclizations (e.g., of (2-iodobenzyl)buta-1,3-dienylphosphonates)

The intramolecular Heck reaction is a powerful tool for the construction of cyclic and heterocyclic systems. In the context of iodinated arylphosphonates, this reaction has been effectively utilized to synthesize novel phosphorus-containing heterocycles. A notable example is the regioselective intramolecular Heck cyclization of (2-iodobenzyl)buta-1,3-dienylphosphonates to form benzofused phostones and phostams. acs.orgtandfonline.comnih.govacs.orgnih.govresearchgate.net

The synthesis of the starting materials for these cyclizations involves the reaction of 1,3-dienylphosphonochloridates with nucleophiles such as 2-iodobenzyl alcohol, 2-iodophenols, or 2-iodoanilines. nih.gov This provides access to a range of (2-iodobenzyl)buta-1,3-dienylphosphonates and related structures that can undergo intramolecular Heck coupling. nih.govacs.org

The cyclization process is typically catalyzed by a palladium(II) acetate/triphenylphosphine system in the presence of a base like potassium carbonate. nih.govacs.org The regioselectivity of the cyclization is a key aspect of this transformation. For instance, the cyclization of ethyl(2-iodobenzyl)buta-1,3-dienylphosphonates generally proceeds via a 6-exo-trig pathway to afford six-membered benzofused phostones in good yields with high regio- and stereoselectivity. nih.govacs.org However, in certain cases, the formation of a seven-membered ring regioisomer through a 7-endo-trig pathway can occur as a minor product. nih.govacs.org

In contrast, the cyclization of related (2-iodophenyl)buta-1,3-dienylphosphonates and N-(2-iodophenyl)-P-buta-1,3-dienylphosphonamidates preferentially undergoes a 5-exo-trig cyclization to yield five-membered benzofused γ-phostones and γ-phostams, respectively. nih.govacs.org These reactions are also characterized by their operational simplicity and mild conditions. nih.govacs.org

The reaction conditions for these intramolecular Heck cyclizations have been optimized, with a typical system employing 10 mol% Pd(OAc)₂, 20 mol% PPh₃, and 2 equivalents of K₂CO₃ in toluene (B28343) at 100 °C. nih.govacs.org These conditions have proven effective for a variety of substrates, tolerating both electron-donating and electron-withdrawing substituents on the aromatic ring. acs.org

Table 1: Intramolecular Heck Cyclization of (2-Iodobenzyl)buta-1,3-dienylphosphonates and Related Compounds

Substrate Product(s) Cyclization Mode Yield (%) Reference
Ethyl(2-iodobenzyl)(4-phenylbuta-1,3-dienyl)phosphonate Benzofused phostone 6-exo-trig 82 nih.govacs.org
Ethyl(2-iodobenzyl)(4-methylbuta-1,3-dienyl)phosphonate Benzofused phostone 6-exo-trig 75 nih.govacs.org
Ethyl(2-iodobenzyl)(penta-1,3-dienyl)phosphonate Benzofused phostone 6-exo-trig 78 nih.govacs.org
Ethyl(2-iodophenyl)(4-phenylbuta-1,3-dienyl)phosphonate Benzofused γ-phostone 5-exo-trig 85 nih.govacs.org
N-(2-Iodophenyl)-P-(4-phenylbuta-1,3-dienyl)phosphonamidate Benzofused γ-phostam 5-exo-trig 70 nih.govacs.org

Cross-Coupling Reactions for C-C and C-X Bond Formation

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. wikipedia.org Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, libretexts.orgnih.govresearchgate.netinnexscientific.com Heck, Sonogashira, organic-chemistry.orgresearchgate.net and Buchwald-Hartwig aminations. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org

A comprehensive search of the scientific literature did not yield specific examples of cross-coupling reactions involving "this compound" at the carbon-iodine bond for the formation of C-C or C-X bonds. The reactivity of this specific molecule in such transformations has not been reported.

In general, the aryl iodide moiety is expected to be susceptible to oxidative addition to a low-valent palladium complex, which is the initial step in most cross-coupling catalytic cycles. libretexts.org Following oxidative addition, subsequent transmetalation with an organometallic reagent (in Suzuki or Stille couplings), reaction with an alkene (in Heck coupling), a terminal alkyne (in Sonogashira coupling), organic-chemistry.orgresearchgate.net or an amine (in Buchwald-Hartwig amination) would lead to the corresponding coupled product after reductive elimination. wikipedia.org

It is worth noting that the α-ketophosphonate functionality itself can undergo other types of palladium-catalyzed reactions. For instance, some α-ketophosphonates have been shown to undergo catalytic decarbonylation when treated with palladium complexes, leading to the formation of phosphonates through C-P bond cleavage and formation. tandfonline.com This indicates that the reactivity of the acylphosphonate group could potentially compete with or influence cross-coupling reactions at the aryl iodide position. However, without specific experimental data for this compound, any discussion on the outcome of such a reaction remains speculative.

Carbene Chemistry Derived from Phosphonates (broader phosphonate class relevance, e.g., diazophosphonates)

Phosphonates, particularly α-diazophosphonates, are important precursors for the generation of phosphonylcarbenes, which are reactive intermediates with applications in various synthetic transformations. rsc.orgresearchgate.netlibretexts.orglibretexts.orgbohrium.com These carbenes are typically generated from the corresponding diazo compounds through thermal, photochemical, or transition-metal-catalyzed decomposition, leading to the extrusion of nitrogen gas. libretexts.org

Once generated, phosphonylcarbenes can participate in a range of reactions, with cyclopropanation of alkenes being one of the most significant. libretexts.orglibretexts.org The reaction of a phosphonylcarbene with an alkene results in the formation of a cyclopropylphosphonate. libretexts.org The stereochemistry of the starting alkene is often retained in the cyclopropane (B1198618) product, particularly in reactions involving singlet carbenes. libretexts.org

Enzyme-mediated carbene transfer catalysis has emerged as a sustainable and stereoselective method for the synthesis of cyclopropane molecules from diazo compounds. rsc.org Engineered hemoproteins, for example, have been shown to catalyze the intermolecular cyclopropanation of styrenes with diazophosphonates, providing access to enantioenriched cyclopropylphosphonate esters. rsc.org Mechanistic studies suggest that these enzymatic reactions proceed through a concerted carbene insertion mechanism. rsc.org

The reactivity of carbenes can be influenced by their spin state (singlet or triplet), which in turn can be affected by the reaction conditions, such as the solvent. bohrium.com For instance, the light-promoted reaction of a cyclic diazo imide with thiols can proceed via a carbene pathway in a non-coordinating solvent like dichloromethane, while in a coordinating solvent like acetonitrile, a reduction of the diazo group is observed. bohrium.com This highlights the tunable reactivity of carbene precursors.

In addition to cyclopropanation, carbenes can undergo other characteristic reactions, such as C-H insertion. libretexts.org This reaction involves the insertion of the carbene into a carbon-hydrogen bond, providing a direct method for C-H functionalization.

Applications in Advanced Organic Synthesis and Functional Materials

Diethyl (4-Iodobenzyl)phosphonate as a Versatile Synthetic Building Block.

Diethyl (4-iodobenzyl)phosphonate is a valuable reagent in modern organic synthesis, primarily owing to the presence of two key functional groups: a diethylphosphonate moiety and an iodo-substituted benzene (B151609) ring. The phosphonate (B1237965) group is a precursor for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. The aryl iodide functionality, on the other hand, serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes it a powerful tool for the construction of complex molecular architectures.

Synthesis of Substituted Olefins and Stilbene (B7821643) Derivatives.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefin synthesis, offering significant advantages over the classical Wittig reaction, such as the formation of predominantly (E)-alkenes and the ease of removal of the water-soluble phosphate (B84403) byproduct. Diethyl (4-iodobenzyl)phosphonate is an excellent substrate for the HWE reaction, where it reacts with aldehydes and ketones to yield 4-iodostilbene derivatives and other substituted olefins.

The general mechanism involves the deprotonation of the phosphonate by a base to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone. The resulting intermediate subsequently eliminates a diethyl phosphate salt to afford the alkene. The presence of the iodo group on the aromatic ring of Diethyl (4-iodobenzyl)phosphonate allows for the synthesis of iodinated stilbenes, which can be further functionalized.

A notable application is the one-pot synthesis of unsymmetrical bis-styrylbenzenes. This is achieved through a sequential Heck coupling of diethyl 4-iodobenzylphosphonate with a substituted styrene, followed by a Horner-Wadsworth-Emmons reaction with a benzaldehyde. researchgate.net This methodology provides an efficient route to extended conjugated systems.

Below is a representative table of substituted stilbene derivatives that can be synthesized using Diethyl (4-iodobenzyl)phosphonate via the Horner-Wadsworth-Emmons reaction.

Aldehyde ReactantProduct
Benzaldehyde(E)-4-Iodostilbene
4-Methoxybenzaldehyde(E)-4-Iodo-4'-methoxystilbene
4-Nitrobenzaldehyde(E)-4-Iodo-4'-nitrostilbene
2-Naphthaldehyde(E)-1-(4-Iodostyryl)naphthalene

Construction of Fused and Complex Aromatic Systems.

The carbon-iodine bond in Diethyl (4-iodobenzyl)phosphonate is a key feature that allows for its use in the construction of fused and complex aromatic systems through various palladium-catalyzed cross-coupling reactions. Aromatic iodides are highly reactive substrates in these transformations, often providing higher yields and requiring milder reaction conditions compared to their bromo or chloro counterparts. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. By employing Diethyl (4-iodobenzyl)phosphonate in a Suzuki-Miyaura coupling, the iodo-substituent can be replaced with a variety of aryl or vinyl groups, leading to the synthesis of complex biaryl and styryl phosphonates. These products can then be further elaborated using the phosphonate functionality.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction is a powerful tool for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for functional materials. The reaction of Diethyl (4-iodobenzyl)phosphonate with various alkynes provides access to a range of alkynyl-substituted benzylphosphonates.

Heck-Mizoroki Coupling: In the Heck-Mizoroki reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. nih.gov As mentioned previously, this reaction can be used in tandem with the HWE reaction for the synthesis of complex stilbenoid structures. researchgate.net

The following table illustrates the potential for Diethyl (4-iodobenzyl)phosphonate in various cross-coupling reactions for the synthesis of complex aromatic systems.

Coupling ReactionCoupling PartnerResulting Structure
Suzuki-MiyauraPhenylboronic acidDiethyl (4-biphenylmethyl)phosphonate
SonogashiraPhenylacetyleneDiethyl (4-(phenylethynyl)benzyl)phosphonate
Heck-MizorokiStyreneDiethyl (4-styrylbenzyl)phosphonate

Precursors for Bioactive Molecules and Pharmaceutical Intermediates.

Phosphonates are recognized as important pharmacophores in medicinal chemistry due to their ability to act as stable mimics of phosphate esters, carboxylates, or transition-state intermediates of enzymatic reactions. researchgate.net The incorporation of a phosphonate group can enhance the biological activity and pharmacokinetic properties of a drug molecule.

While direct applications of Diethyl (4-iodobenzyl)phosphonate in the synthesis of specific bioactive molecules are not extensively documented in publicly available literature, its structural motifs suggest significant potential. The aryl iodide functionality is particularly valuable for the late-stage functionalization of drug candidates and for the synthesis of radiolabeled compounds for diagnostic and therapeutic applications. nih.govnih.gov

The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), providing a means to develop radiopharmaceuticals for imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or for targeted radionuclide therapy. The phosphonate group can act as a bone-targeting agent or as a key interacting moiety with biological targets.

The general synthetic utility of this compound in forming carbon-carbon bonds also makes it a valuable intermediate in the multi-step synthesis of complex pharmaceutical agents.

Functional Materials Derived from Phosphonates.

Luminescent Materials and Chemosensors (e.g., fluorophores synthesized using Diethyl (4-iodobenzyl)phosphonate).

The development of novel luminescent materials and chemosensors is a rapidly growing field of research. The versatility of Diethyl (4-iodobenzyl)phosphonate makes it an attractive starting material for the synthesis of such functional molecules. The aryl iodide group can be readily transformed into a variety of fluorescent cores through cross-coupling reactions. mdpi.comnih.govnih.gov

For instance, Suzuki or Stille coupling reactions can be employed to introduce known fluorophores, such as pyrene, fluorene, or Bodipy dyes, at the 4-position of the benzylphosphonate. The resulting molecules would combine the properties of the phosphonate group, which can be used for surface functionalization or for coordinating to metal centers, with the luminescent properties of the attached fluorophore.

Furthermore, the phosphonate moiety itself can influence the photophysical properties of a molecule. The synthesis of novel fluorophores based on bisbenzo[f]isoindolylidenes has been reported, demonstrating the potential for creating new dye systems. nih.gov While not directly employing Diethyl (4-iodobenzyl)phosphonate, this highlights the ongoing exploration of new fluorogenic scaffolds.

The table below provides hypothetical examples of fluorophores that could be synthesized from Diethyl (4-iodobenzyl)phosphonate.

Coupling Partner (via Suzuki Coupling)Potential Fluorophore Class
Pyrene-1-boronic acidPyrene-functionalized benzylphosphonate
9,9-Dimethylfluorene-2-boronic acidFluorene-functionalized benzylphosphonate
4-Formylphenylboronic acidPrecursor to stilbene-based fluorophores

Metal Phosphonate Hybrid Materials for Catalysis, Adsorption, and Separation (general phosphonate relevance).

Metal phosphonate hybrid materials are a class of coordination polymers that have garnered significant interest due to their robust thermal and chemical stability, which often surpasses that of their carboxylate-based metal-organic framework (MOF) counterparts. beilstein-journals.org These materials are constructed from metal ions or clusters linked by phosphonate groups, forming extended one-, two-, or three-dimensional networks.

While the direct use of Diethyl (4-iodobenzyl)phosphonate in the synthesis of such materials is not widely reported, its corresponding phosphonic acid, (4-iodobenzyl)phosphonic acid, is a potential linker for the construction of novel metal phosphonate frameworks. The presence of the iodo-substituent on the organic linker would offer a unique opportunity for post-synthetic modification of the framework. For example, the iodo-groups within the porous material could be subjected to cross-coupling reactions to introduce new functionalities, thereby tuning the material's properties for specific applications in catalysis, gas adsorption, or chemical separation.

The versatility of metal phosphonates is highlighted in the following table, which summarizes their general applications.

Application AreaDescription
Catalysis The porous nature and tunable active sites of metal phosphonates make them suitable as heterogeneous catalysts for a variety of organic transformations.
Adsorption and Separation The well-defined pore structures and the potential for functionalization allow for the selective adsorption and separation of gases and liquids.
Proton Conduction The phosphonate groups can facilitate proton transport, making these materials promising for applications in fuel cells and other electrochemical devices.

Components in Electrochemical Devices and Energy Applications

Furthermore, the benzoyl moiety, with its carbonyl group, can influence the electronic properties of the molecule, potentially impacting its redox behavior. The electron-withdrawing nature of the benzoyl group could affect the oxidation and reduction potentials of the molecule. The combination of the electrochemically active iodine atom and the electronically influential benzoyl group within the same molecule could lead to interesting and potentially useful electrochemical properties. However, without experimental data, these remain areas for future investigation.

Table 1: Electrochemical Properties of Related Functional Groups

Functional GroupPotential Electrochemical Role
Iodo-AromaticCan undergo electrochemical reduction (C-I bond cleavage) or act as a mediator in electron transfer reactions.
BenzoylThe carbonyl group is redox-active and can influence the overall electronic properties and redox potential of the molecule.
Diethyl PhosphonateCan influence solubility in organic electrolytes and potentially participate in redox processes under specific conditions.

Analogous Applications for Diethyl (4-iodobenzoyl)phosphonate (inferred potential, e.g., unique coordination properties of the benzoyl group)

The structure of this compound suggests its potential as a versatile ligand in coordination chemistry. The phosphonate group is a well-established coordinating moiety, capable of binding to a wide range of metal ions through the phosphoryl oxygen. The presence of the benzoyl group introduces additional potential coordination sites and functionalities.

The carbonyl oxygen of the benzoyl group can act as a Lewis base, offering a secondary binding site for metal ions. This could allow this compound to function as a bidentate ligand, forming chelate rings with metal centers, which often leads to enhanced stability of the resulting coordination complexes. The coordination involving the benzoyl group has been observed in various ligands, where it can influence the geometry and electronic properties of the metal complex.

Moreover, the steric and electronic properties of the entire 4-iodobenzoylphosphonate ligand can be tuned. The bulky benzoyl group can create a specific steric environment around the metal center, influencing the coordination number and the accessibility of other ligands. The electron-withdrawing nature of the 4-iodophenyl group can modulate the electron density on the phosphonate and carbonyl oxygens, thereby affecting the strength of the metal-ligand bonds.

The combination of a "hard" phosphoryl oxygen and a potentially "softer" carbonyl oxygen donor atom could enable this ligand to selectively bind to different metal ions based on the Hard and Soft Acids and Bases (HSAB) principle. This selectivity is a desirable trait in the design of new catalysts, sensors, and functional materials. The presence of the iodine atom also offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the synthesis of more complex, multidentate ligands or the attachment of the resulting metal complexes to surfaces or polymers.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Implications
MonodentateCoordination through the phosphoryl oxygen of the phosphonate group.Formation of simple metal-ligand adducts.
Bidentate (Chelating)Coordination through both the phosphoryl oxygen and the carbonyl oxygen of the benzoyl group.Formation of stable five- or six-membered chelate rings, enhancing complex stability.
BridgingThe phosphonate group bridges two metal centers.Formation of polynuclear complexes or coordination polymers.

Computational and Spectroscopic Characterization Studies of Arylphosphonates

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for Diethyl (4-iodobenzyl)phosphonate is not publicly available, studies on analogous compounds provide a strong basis for understanding its likely solid-state structure. For example, the single-crystal X-ray diffraction study of a related mesylated α-hydroxy-benzylphosphonate (specifically, diethyl (4-chlorophenyl)(methanesulfonyloxy)methylphosphonate, compound 5e ) reveals key structural features common to this class of compounds. nih.gov In this structure, the molecule crystallizes in a monoclinic space group (P21/n). nih.gov Such analyses are crucial for understanding intermolecular interactions, like hydrogen bonding and crystal packing, which influence the physical properties of the material. The study of compound 5e is one of only a few examples where a phosphonate (B1237965) and a sulfonate group are attached to the same carbon atom, providing rare insight into the stereochemistry of such systems. nih.gov

Interactive Table: Crystallographic Data for a Related Arylphosphonate (Compound 5e) The following table presents the crystallographic data for diethyl (4-chlorophenyl)(methanesulfonyloxy)methylphosphonate, a structurally similar compound. nih.gov

ParameterValue
Empirical FormulaC₁₂H₁₈ClO₆PS
Formula Mass356.74
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)10.032(2)
b (Å)18.006(4)
c (Å)10.053(2)
α (°)90
β (°)117.84(3)
γ (°)90
Volume (ų)1603.6(6)
Z (formula units/cell)4

In Situ Characterization Techniques for Reaction Monitoring

In situ characterization techniques are powerful tools for monitoring chemical reactions as they occur, providing real-time information on reaction kinetics, intermediates, and product formation without the need for sampling and offline analysis. For the synthesis of arylphosphonates like Diethyl (4-iodobenzyl)phosphonate, which is often prepared via the Michaelis-Arbuzov reaction, in situ monitoring can be particularly insightful. nih.gov

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy can be employed to track the progress of such reactions. youtube.com For example, by monitoring the characteristic vibrational bands of the reactants and products, one can follow the consumption of the starting materials and the appearance of the phosphonate product. The P=O stretch in the product, typically appearing in the region of 1250 cm⁻¹, is a strong and clear spectroscopic marker for this transformation. arkat-usa.org

Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is exceptionally well-suited for monitoring phosphonate synthesis. nih.gov The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. In the Michaelis-Arbuzov reaction, one would observe the disappearance of the trivalent phosphite reactant signal and the emergence of a new signal corresponding to the pentavalent phosphorus in the phosphonate product. nih.gov This allows for a quantitative assessment of the reaction progress and the detection of any potential intermediates or side products in real-time. nih.gov

While specific in situ studies on the synthesis of Diethyl (4-iodobenzyl)phosphonate are not documented in readily available literature, the principles demonstrated in the monitoring of other organic reactions, such as esterifications and metal-organic framework formation, are directly applicable. nih.govyoutube.com These methods enable optimization of reaction conditions, such as temperature and catalyst loading, to improve yield and selectivity. youtube.com

Derivatives, Analogues, and Future Research Directions

Structural Modifications and Synthesis of Novel Arylphosphonate Analogues

The synthesis of novel analogues of Diethyl (4-iodobenzoyl)phosphonate can be approached through systematic structural modifications, targeting both the aryl ring and the phosphonate (B1237965) moiety.

The 4-iodo substituent on the phenyl ring of this compound serves as a key starting point for diversification. This halogen atom can be readily replaced or transformed using a variety of well-established chemical reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce a wide array of substituents at the para-position. These substituents can range from simple alkyl and aryl groups to more complex moieties, allowing for the fine-tuning of the molecule's electronic and steric properties.

A systematic exploration of these substitutions would allow for the creation of a library of this compound analogues with a spectrum of electronic and steric profiles. This library would be invaluable for structure-activity relationship (SAR) studies, particularly in the context of developing new therapeutic agents or chemical probes.

Modification of the diethyl phosphonate ester itself presents another avenue for creating novel analogues. The ethyl groups can be replaced with other alkyl or aryl groups to alter the steric bulk and lipophilicity of the molecule. For instance, replacing the ethyl groups with bulkier isopropyl or tert-butyl groups could enhance the hydrolytic stability of the phosphonate ester.

Furthermore, the synthesis of phosphonic acids from their corresponding esters is a common transformation that can dramatically alter the physicochemical properties of the molecule, particularly its solubility in aqueous media. The phosphonic acid moiety is known to be a good mimic of the phosphate (B84403) group found in many biological molecules, making these derivatives particularly interesting for biological applications. nih.gov The acidity of the phosphonic acid can also be influenced by the substituents on the aryl ring. cdnsciencepub.com

The synthesis of these phosphonate derivatives can be achieved through standard methods. For example, the reaction of an appropriate acyl chloride with a trialkyl phosphite (B83602) (a Michaelis-Arbuzov-type reaction) is a common route to acylphosphonates. Subsequent dealkylation of the resulting phosphonate ester, for instance using bromotrimethylsilane, would yield the desired phosphonic acid.

Investigation of Unique Reactivity Profiles for this compound

The benzoylphosphonate moiety possesses a unique reactivity profile that can be exploited for various chemical transformations. A key feature is its application in photoaffinity labeling. nih.govnih.govwikipedia.org Upon irradiation with UV light, the benzophenone (B1666685) core can form a highly reactive triplet state, which can then abstract a hydrogen atom from a nearby molecule, leading to the formation of a covalent bond. This property makes benzoylphosphonate-containing molecules valuable tools for identifying and characterizing the binding partners of biologically active molecules. nih.gov

The 4-iodo substituent in this compound adds another layer of reactivity. This functional group can participate in a variety of coupling reactions, allowing for the attachment of this photoactivatable probe to other molecules of interest, such as peptides or small-molecule ligands. This dual functionality—a photoactivatable group and a handle for further chemical modification—makes this compound a potentially powerful tool in chemical biology.

Expansion of Application Areas for Benzoylphosphonate Scaffolds

The benzoylphosphonate scaffold has shown significant promise as a phosphotyrosine mimetic. nih.govnih.gov Phosphotyrosine is a key signaling molecule in many cellular processes, and its dysregulation is implicated in various diseases, including cancer. The development of molecules that can mimic phosphotyrosine and modulate the activity of phosphotyrosine-binding proteins is therefore of great therapeutic interest. Benzoylphosphonates have been incorporated into peptide sequences to create photoactive phosphopeptide mimetics that can be used to study and modulate the activity of protein tyrosine phosphatases and SH2 domains. nih.gov

The ability to introduce diverse substituents onto the aryl ring of this compound, as discussed in section 6.1.1, could lead to the development of highly specific and potent inhibitors or probes for these important protein families. The iodo-group itself could be used to attach these scaffolds to larger molecules to create bifunctional probes or targeted therapeutics.

Design of Chiral Phosphonate Reagents for Asymmetric Transformations

The development of chiral phosphonate reagents is a significant area of research in organic synthesis. nih.govnih.govmdpi.comrsc.orgrsc.org Chiral phosphonates can be used as catalysts or reagents to induce stereoselectivity in a variety of chemical reactions, leading to the formation of enantiomerically enriched products. Given the potential biological activity of benzoylphosphonate derivatives, the ability to synthesize them in a stereochemically defined manner is highly desirable.

Future research could focus on the development of chiral versions of this compound or its analogues. This could be achieved by using chiral starting materials in the synthesis or by employing asymmetric catalytic methods. For example, a chiral auxiliary could be attached to the phosphonate group, or a chiral catalyst could be used to control the stereochemistry of a key bond-forming reaction. The resulting chiral benzoylphosphonates could then be evaluated for their efficacy in asymmetric transformations or as chiral probes for biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl (4-iodobenzoyl)phosphonate, and how can purity be validated?

  • Methodology : A common approach involves reacting 4-iodobenzoyl chloride with diethyl phosphite under basic conditions (e.g., using triethylamine as a catalyst). Post-synthesis, purity can be validated via 31P^{31}\text{P} NMR to confirm the absence of unreacted phosphite (δ ~0-5 ppm for phosphonates vs. δ ~7-10 ppm for phosphites) and high-resolution mass spectrometry (HRMS) for molecular ion verification . For crystalline derivatives, X-ray diffraction (as in ) provides structural confirmation .

Q. How can 31P^{31}\text{P} NMR be utilized to characterize this compound?

  • Methodology : 31P^{31}\text{P} NMR is critical for verifying the phosphorus environment. For diethyl phosphonates, signals typically appear between δ 15-25 ppm. Coupling constants (JPHJ_{P-H}) from 1H^{1}\text{H}-decoupled spectra help confirm substituent effects (e.g., electron-withdrawing iodine may shift signals upfield). Compare with reference spectra of analogous compounds, such as diethyl (4-acetylphenyl)phosphonate (δ ~18 ppm, ) .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Phosphonates may exhibit neurotoxic properties. Use fume hoods, nitrile gloves, and lab coats. Quench waste with aqueous base (e.g., 10% NaOH) to hydrolyze reactive intermediates. Glassware contaminated with phosphonates requires separate decontamination ( ) .

Advanced Research Questions

Q. How does the 4-iodo substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The iodine atom enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize conditions using Pd(OAc)2_2/SPhos in THF/water (80°C, 12 h) with aryl boronic acids. Monitor reaction progress via TLC and 31P^{31}\text{P} NMR to detect phosphonate integrity. Compare with Pd-catalyzed enantioselective syntheses of α-amino phosphonates () .

Q. Can this compound act as a ligand in coordination chemistry?

  • Methodology : The phosphoryl oxygen and iodobenzoyl group may coordinate transition metals. Test ligand efficacy by reacting with Cu(I) or Ru(II) precursors in dry DCM. Analyze complexes via IR (P=O stretching ~1200-1250 cm1^{-1}) and single-crystal XRD (as in ). Compare with 4-(diethoxyphosphoryl)benzoic acid derivatives ( ) .

Q. How do steric and electronic effects impact the hydrolysis kinetics of this compound?

  • Methodology : Perform pH-dependent hydrolysis studies (pH 2-12) at 25°C. Monitor by 31P^{31}\text{P} NMR for phosphonate-to-phosphoric acid conversion. The electron-withdrawing iodine likely accelerates hydrolysis under basic conditions. Compare kinetics with diethyl (4-methoxyphenyl)phosphonate () .

Q. What strategies resolve contradictions in reported catalytic efficiencies of phosphonate derivatives?

  • Methodology : Replicate conflicting studies while controlling variables (e.g., solvent purity, catalyst loading). Use statistical tools (e.g., ANOVA) to assess significance. For example, palladium-catalyzed reactions may vary due to trace moisture or phosphine ligand decomposition () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.